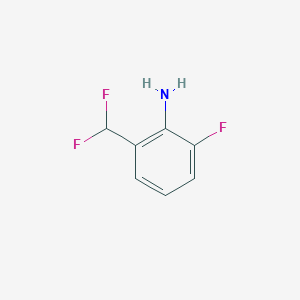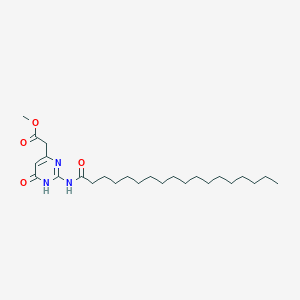![molecular formula C16H23N5O2 B12941396 6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine CAS No. 920503-40-8](/img/structure/B12941396.png)
6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine is a chemical compound that belongs to the class of purines. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a morpholine ring and an oxane ring, which contribute to its unique chemical properties .
Métodos De Preparación
The synthesis of 6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine involves several steps. One common synthetic route includes the reaction of a purine derivative with a morpholine derivative under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, pressure adjustments, and the use of advanced purification techniques.
Análisis De Reacciones Químicas
6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine can be compared with other similar compounds, such as:
9-[2-(4-Morpholinyl)ethyl]-9H-purin-6-amine: This compound shares a similar purine structure but differs in the substituents attached to the purine ring.
6-Morpholin-4-yl-9H-purine: Another related compound with a morpholine ring attached to the purine structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
920503-40-8 |
|---|---|
Fórmula molecular |
C16H23N5O2 |
Peso molecular |
317.39 g/mol |
Nombre IUPAC |
4-[2-[9-(oxan-2-yl)purin-6-yl]ethyl]morpholine |
InChI |
InChI=1S/C16H23N5O2/c1-2-8-23-14(3-1)21-12-19-15-13(17-11-18-16(15)21)4-5-20-6-9-22-10-7-20/h11-12,14H,1-10H2 |
Clave InChI |
UOYKPRTZOFWNFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide](/img/structure/B12941314.png)







![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)


![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)
![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)

